molecular formula C15H22O2 B2418958 Volvalerenic acid A CAS No. 1247014-34-1

Volvalerenic acid A

Cat. No. B2418958
CAS RN: 1247014-34-1
M. Wt: 234.339
InChI Key: BBGNZFMMXLMZRC-OLZOCXBDSA-N
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Description

Volvalerenic acid A is a natural compound found in Valeriana officinalis . It belongs to the chemical family of sesquiterpenoids . The molecular formula of Volvalerenic acid A is C15H22O2 and it has a molecular weight of 234.33 .


Synthesis Analysis

The total synthesis of Volvalerenic acid A involves several steps. The shortest approach spans 10 steps and provides Volvalerenic acid A in 25% overall yield . This process incorporates a new one-pot reaction, an extremely stereo- and regioselective metal-coordinated Diels–Alder reaction, a hydroxy-directed hydrogenation, and a final Negishi coupling reaction .


Molecular Structure Analysis

The structure of Volvalerenic acid A was elucidated based on spectroscopic data interpretation . The IUPAC name for Volvalerenic acid A is (1R,2Z,6E,10S)-7,11,11-trimethylbicyclo [8.1.0]undeca-2,6-diene-3-carboxylic acid .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Volvalerenic acid A include a new one-pot reaction, which combines the addition of a Grignard species with an acid-catalyzed isomerization of the intermediate allylic alcohol . Other key reactions include a stereo- and regioselective hydroxy-directed Diels–Alder reaction, a hydroxy-directed hydrogenation, and a final Negishi coupling reaction .

Scientific Research Applications

Detection and Quantification

Valerenic acid, found in Valeriana officinalis, is a robust compound used as a marker to verify the presence of V. officinalis in herbal medicinal products. It is readily detectable and quantifiable by Gas Chromatography-Mass Spectrometry (GC-MS), distinguishing it from other secondary metabolites in V. officinalis. This characteristic makes it a significant compound in ensuring the authenticity and quality of herbal products (Douglas et al., 2007).

Pharmacological Potential

Valerenic acid is identified as a major active constituent of Valeriana officinalis, with pharmacological effects potentially acting through receptors like GABA A and 5-HT, and through modulation of NF-kappaB. This makes it a promising candidate for further research in the field of pharmacology, especially concerning its central inhibiting effects (Yan Zhiyong, 2010).

Therapeutic Effects and Mechanisms

Studies have highlighted the role of valerenic acid in modulating GABA A receptors, a mechanism contributing to its anxiolytic and sedative properties. This modulation is related to the content of valerenic acid in various extracts, making it a critical component in the therapeutic effects of Valeriana officinalis. Its interaction with the GABA A receptors, especially involving the β2/3 subunits, underlines its potential as a non-sedative anxiolytic and anticonvulsant agent (Hintersteiner et al., 2014).

Antimicrobial Properties

Valerenic acid has been reported to possess antimicrobial effects against various microorganisms like Helicobacter pylori, Staphylococcus aureus, and Candida albicans. These properties, derived from studies on the methanolic extract of V. officinalis, point towards a new therapeutic aspect of valerenic acid in treating infections and enhancing the body's innate immune response (Eftekhari, 2020).

Protective Antioxidant Properties

Valerenic acid exhibits potent antioxidant properties, protecting cells against oxidative stress. This characteristic is particularly relevant in the context of xenobiotic-induced oxidative damage, as seen in studies evaluating the protective role of valerenic acid against the toxic effects of certain fungicides on liver cells. Such findings reinforce the potential of valerenic acid as a nutritional supplement with significant health benefits (Kara et al., 2021).

Mechanism of Action

The mechanism of action for Volvalerenic acid A involves the enhancement of inhibitory neurotransmission and the modulation of voltage-gated ion channels . It has been demonstrated to impede neurogenic inflammation through GABA-A receptor-mediated inhibition .

It is soluble in methanol, dichloromethane, and ethyl acetate .

Safety and Hazards

Volvalerenic acid A should be handled with care. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. Keep away from sources of ignition. Avoid prolonged or repeated exposure . In case of contact with eyes or skin, rinse thoroughly with water .

properties

IUPAC Name

(1R,2Z,6E,10S)-7,11,11-trimethylbicyclo[8.1.0]undeca-2,6-diene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-10-5-4-6-11(14(16)17)9-13-12(8-7-10)15(13,2)3/h5,9,12-13H,4,6-8H2,1-3H3,(H,16,17)/b10-5+,11-9-/t12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGNZFMMXLMZRC-DXKAXRHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(=CC2C(C2(C)C)CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C\CC/C(=C/[C@@H]2[C@@H](C2(C)C)CC1)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Volvalerenic acid A

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